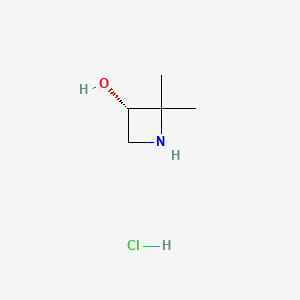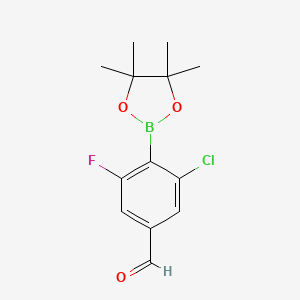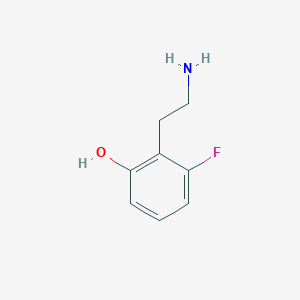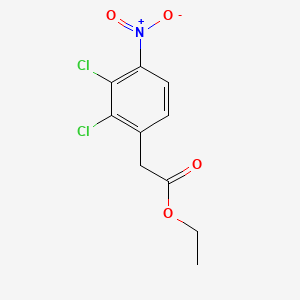
Methyl 3-iodo-4-methyl-1H-indazole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-iodo-4-methyl-1H-indazole-7-carboxylate is a chemical compound with the molecular formula C10H9IN2O2 It is a derivative of indazole, a bicyclic heterocycle that is widely studied for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-4-methyl-1H-indazole-7-carboxylate typically involves the iodination of a precursor indazole compound. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the indazole ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-4-methyl-1H-indazole-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 3-iodo-4-methyl-1H-indazole-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antihypertensive, and antidepressant drugs.
Biological Studies: The compound is used in studies to understand the biological activity of indazole derivatives and their interactions with biological targets.
Chemical Research: It is employed in the synthesis of various heterocyclic compounds and in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-4-methyl-1H-indazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to bind to various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-iodo-1H-indazole-4-carboxylate: Another iodinated indazole derivative with similar chemical properties.
Methyl 1H-indazole-3-carboxylate: A non-iodinated indazole derivative used in similar research applications.
Uniqueness
Methyl 3-iodo-4-methyl-1H-indazole-7-carboxylate is unique due to the presence of both the iodine atom and the methyl group, which can influence its reactivity and biological activity. The iodine atom makes it a versatile intermediate for further functionalization, while the methyl group can affect its binding affinity to biological targets.
Properties
Molecular Formula |
C10H9IN2O2 |
|---|---|
Molecular Weight |
316.09 g/mol |
IUPAC Name |
methyl 3-iodo-4-methyl-2H-indazole-7-carboxylate |
InChI |
InChI=1S/C10H9IN2O2/c1-5-3-4-6(10(14)15-2)8-7(5)9(11)13-12-8/h3-4H,1-2H3,(H,12,13) |
InChI Key |
JQORAXAHYREQQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=NNC(=C12)I)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




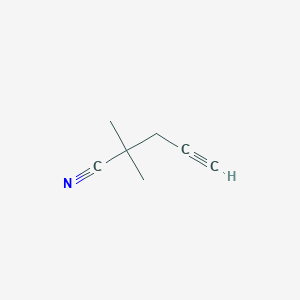

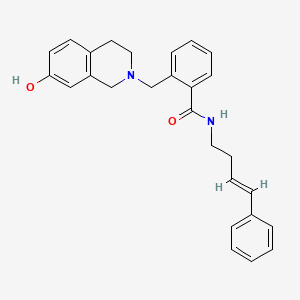
![2,4',5-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033336.png)
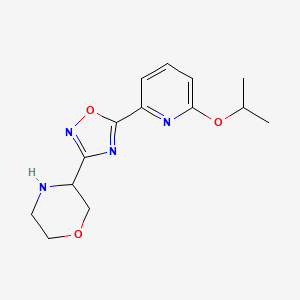

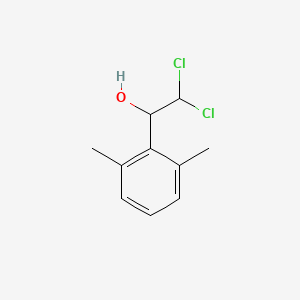
![2,2-Dimethyl-3-(8a-methyl-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride](/img/structure/B14033373.png)
